Senkirkina

Descripción general

Descripción

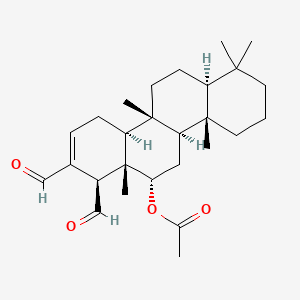

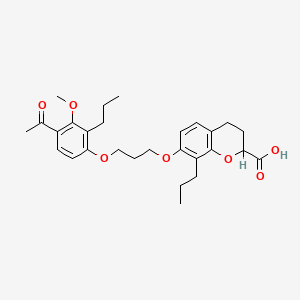

Senkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the Senecio genus. These alkaloids are known for their complex structures and significant biological activities. Senkirkine is notable for its toxic properties, which can lead to liver damage and other health issues if ingested in large quantities .

Aplicaciones Científicas De Investigación

Senkirkine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.

Biology: Investigated for its effects on cellular processes and its potential as a natural pesticide.

Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products

Mecanismo De Acción

Target of Action

Senkirkine, also known as SENKIRKIN, is a pyrrolizidine alkaloid found in the plant Tussilago farfara . It primarily targets human lymphocytes , inducing chromosome damage .

Mode of Action

It is known to interact with its target, human lymphocytes, and induce chromosome damage . This interaction and the resulting changes at the cellular level are believed to be the primary mode of action for Senkirkine .

Biochemical Pathways

Senkirkine is involved in the biochemical pathways related to DNA damage and chromosomal aberrations . It is suggested that Senkirkine might be transformed from Senecionine N-oxide, another pyrrolizidine alkaloid .

Pharmacokinetics

A study has extrapolated human plasma concentration profiles of senkirkine from rat data sets using a simplified physiologically based pharmacokinetic model .

Result of Action

The primary result of Senkirkine’s action is the induction of chromosome damage in human lymphocytes . This damage can lead to various cellular effects, potentially contributing to its biological activity .

Action Environment

The action, efficacy, and stability of Senkirkine can be influenced by various environmental factors. For instance, the plant source of Senkirkine, Tussilago farfara, can produce different levels of the compound depending on environmental conditions . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of senkirkine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of senkirkine is less common due to its toxic nature. when required for research purposes, it is often extracted from plants known to produce it naturally. The extraction process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Senkirkine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive and potentially toxic metabolites.

Reduction: This process can convert senkirkine into less toxic forms.

Substitution: Specific functional groups in senkirkine can be replaced with others under certain conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride.

Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce reactive intermediates that may further react to form complex structures .

Comparación Con Compuestos Similares

- Senecionine

- Retrorsine

- Monocrotaline

Propiedades

Número CAS |

2318-18-5 |

|---|---|

Fórmula molecular |

C19H27NO6 |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

(1R,4Z,6S,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15+,19+/m0/s1 |

Clave InChI |

HPDHKHMHQGCNPE-AVAFHTDCSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |

SMILES isomérico |

C/C=C\1/C[C@@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C |

SMILES canónico |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |

Apariencia |

Solid powder |

melting_point |

198 °C |

| 2318-18-5 | |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable at room temp in closed containers. |

Solubilidad |

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

neosenkirkine senkirkine senkirkine, (15E)-isome |

Presión de vapor |

3X10-14 mm Hg @ 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of senkirkine?

A1: Senkirkine has a molecular formula of C19H27NO6 and a molecular weight of 365.4 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of senkirkine?

A2: Senkirkine exhibits characteristic spectroscopic features including IR absorptions near 1600 cm-1, indicative of otonecines with transannular interactions between the basic nitrogen and a carbonyl group. [, ] Its 1H and 13C NMR spectra have been reported, facilitating structural elucidation and identification. [, , , ]

Q3: What are the known toxic effects of senkirkine?

A3: Senkirkine is hepatotoxic, meaning it can cause liver damage. [, , , , ] Studies in rats have shown that senkirkine can induce liver cell adenoma [] and its chronic administration can lead to liver fibrosis, bile duct hyperplasia, and regenerative nodule formation. []

Q4: How does senkirkine exert its toxic effects?

A4: Senkirkine is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP3A4, through hydroxylation. [, , ] This bioactivation forms reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity. [, ]

Q5: Are there specific DNA adducts associated with senkirkine exposure?

A6: Yes, four specific DNA adducts have been identified in the liver of rats exposed to senkirkine: two pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine adducts (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine adducts (DHP-dA-3 and DHP-dA-4). [] These adducts are considered potential biomarkers of senkirkine-induced liver tumor formation. []

Q6: Which plants are known to contain senkirkine?

A6: Senkirkine is found in various plant species, including:

- Senecio species: Senecio pierotii [], Senecio anonymus [], Senecio scandens [, , ], Senecio glabellus [], Senecio tenuifolius [], Senecio leptolobus [], Senecio deferens [], Senecio argunensis []

- Tussilago farfara (coltsfoot) [, , , , , ]

- Petasites japonicus [, ]

- Crotalaria laburnifolia []

- Ligularia sibirica []

- Tephroseris integrifolia []

- Gynura pseudo-china []

- Emilia sonchifolia []

- Emilia flammea []

Q7: How is senkirkine typically extracted and analyzed?

A8: Senkirkine can be extracted from plant material using various methods, including Soxhlet extraction and refluxing with acidified methanol. [, ] Analytical techniques for senkirkine quantification include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors (DAD, MS/MS), capillary electrophoresis (CE), and enzyme immunoassays. [, , , , , , ]

Q8: Is senkirkine currently used in any therapeutic applications?

A8: No, senkirkine is not used for therapeutic purposes due to its known hepatotoxicity and potential carcinogenicity.

Q9: Are there computational models available for studying senkirkine?

A13: Computational chemistry approaches, including molecular docking and quantum chemical calculations, have been employed to predict the site of metabolic bioactivation of senkirkine by CYP3A4. [] These models can be valuable tools for understanding the metabolism and toxicity of senkirkine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)